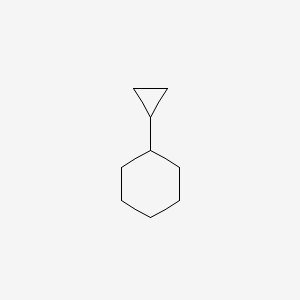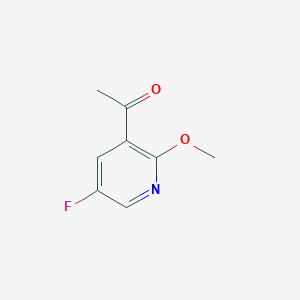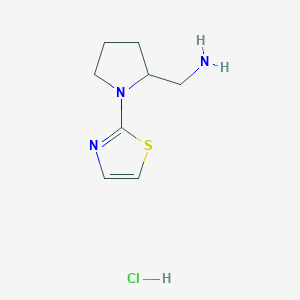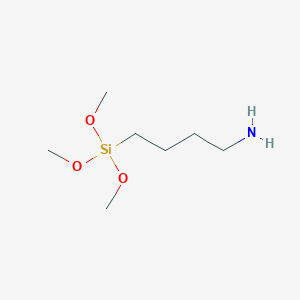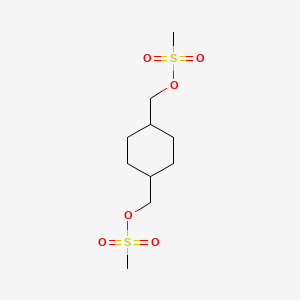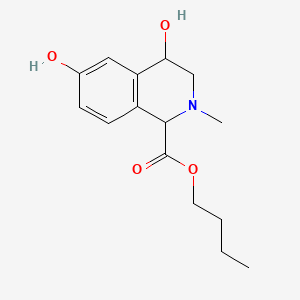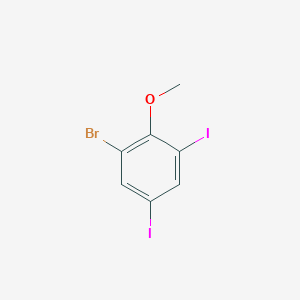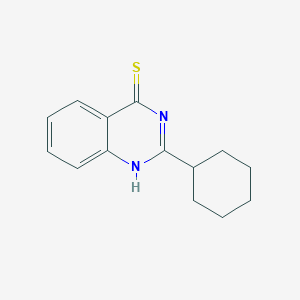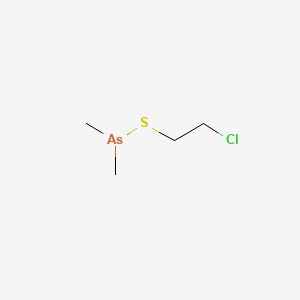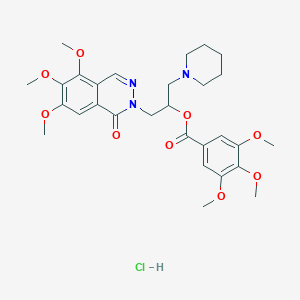
2-Cyclohexene-1-carboxylic acid, 6-(2-chlorophenyl)-2-hydroxy-4-oxo-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexene-1-carboxylic acid, 6-(2-chlorophenyl)-2-hydroxy-4-oxo-, ethyl ester is an organic compound with a complex structure It is characterized by the presence of a cyclohexene ring, a carboxylic acid group, a chlorophenyl group, and an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexene-1-carboxylic acid, 6-(2-chlorophenyl)-2-hydroxy-4-oxo-, ethyl ester typically involves multiple steps. One common method involves the esterification of 2-Cyclohexene-1-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclohexene-1-carboxylic acid, 6-(2-chlorophenyl)-2-hydroxy-4-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexene-1-carboxylic acid, 6-(2-chlorophenyl)-2-hydroxy-4-oxo-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Cyclohexene-1-carboxylic acid, 6-(2-chlorophenyl)-2-hydroxy-4-oxo-, ethyl ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanecarboxylic acid: A simpler analog with similar structural features but lacking the chlorophenyl and ethyl ester groups.
2-Cyclohexanonecarboxylic acid ethyl ester: Similar in structure but with a ketone group instead of the hydroxyl group.
Chlorogenic acid: Contains a chlorophenyl group but differs significantly in overall structure.
Uniqueness
2-Cyclohexene-1-carboxylic acid, 6-(2-chlorophenyl)-2-hydroxy-4-oxo-, ethyl ester is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C15H15ClO4 |
|---|---|
Molekulargewicht |
294.73 g/mol |
IUPAC-Name |
ethyl 6-(2-chlorophenyl)-2-hydroxy-4-oxocyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C15H15ClO4/c1-2-20-15(19)14-11(7-9(17)8-13(14)18)10-5-3-4-6-12(10)16/h3-6,8,11,14,18H,2,7H2,1H3 |
InChI-Schlüssel |
DJTGVDNPICCOPT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C(CC(=O)C=C1O)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-C-pyrazol-1-ylcarbonimidoyl]carbamate](/img/structure/B13966370.png)

